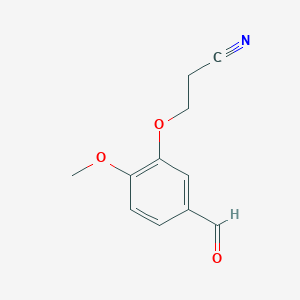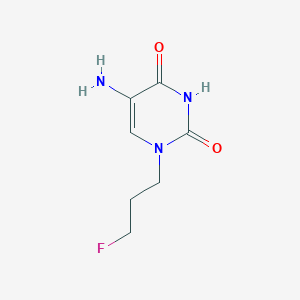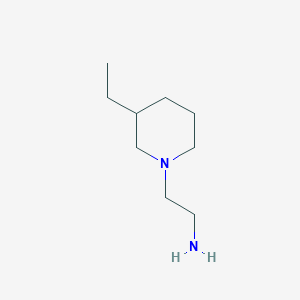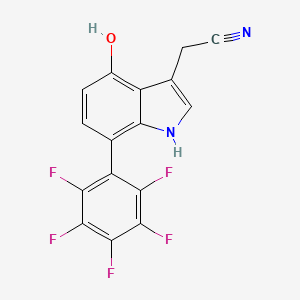
4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile is an organic compound belonging to the class of hydroxyindoles. This compound features a unique structure with a hydroxyl group at the 4-position, a perfluorophenyl group at the 7-position, and an acetonitrile group at the 3-position of the indole ring. The presence of the perfluorophenyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxyl and perfluorophenyl groups. The acetonitrile group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The perfluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the perfluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to develop drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the perfluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxyindole-3-acetonitrile: Lacks the perfluorophenyl group, resulting in different chemical properties and reactivity.
7-(Perfluorophenyl)indole-3-acetonitrile: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds.
4-Hydroxy-7-phenylindole-3-acetonitrile: Contains a phenyl group instead of a perfluorophenyl group, leading to different hydrophobic interactions.
Uniqueness: The presence of both the hydroxyl and perfluorophenyl groups in 4-Hydroxy-7-(perfluorophenyl)indole-3-acetonitrile imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H7F5N2O |
|---|---|
Peso molecular |
338.23 g/mol |
Nombre IUPAC |
2-[4-hydroxy-7-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2O/c17-11-10(12(18)14(20)15(21)13(11)19)7-1-2-8(24)9-6(3-4-22)5-23-16(7)9/h1-2,5,23-24H,3H2 |
Clave InChI |
RQVNTDHNIJHJHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CNC2=C1C3=C(C(=C(C(=C3F)F)F)F)F)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
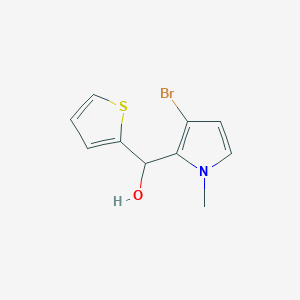
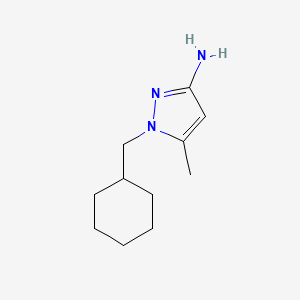
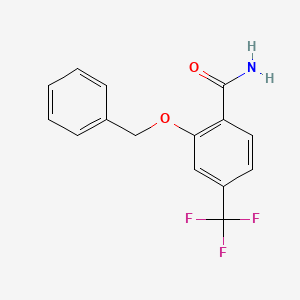
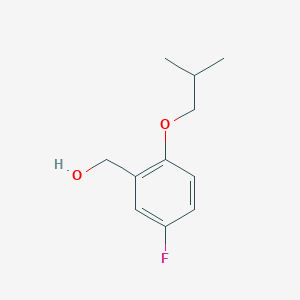
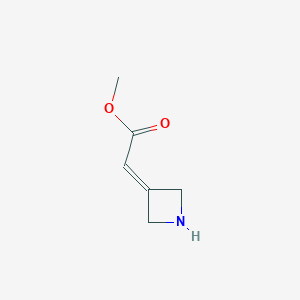

amine](/img/structure/B13081599.png)
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)
